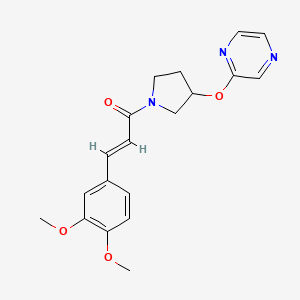

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-24-16-5-3-14(11-17(16)25-2)4-6-19(23)22-10-7-15(13-22)26-18-12-20-8-9-21-18/h3-6,8-9,11-12,15H,7,10,13H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQRPIOHSWTNDA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CN=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CN=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 343.383 g/mol. The structure features a conjugated system that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O4 |

| Molecular Weight | 343.383 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have suggested that compounds similar to This compound exhibit significant anticancer properties. These compounds often act by inducing apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.

Case Study: In Vitro Evaluation

In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines. For instance, a study reported an IC50 value of 15 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may have potential applications in neurodegenerative diseases due to its ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration .

The proposed mechanism involves the inhibition of MAO-A and MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain. This effect can potentially alleviate symptoms associated with depression and anxiety disorders.

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored through various animal models. One study highlighted that derivatives of this compound exhibited significant protection against seizures induced by pentylenetetrazole, suggesting a potential role in epilepsy management .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its biological activities , including:

- Anti-inflammatory Effects : Studies indicate that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, compounds derived from similar structures have shown IC values lower than conventional anti-inflammatory drugs like diclofenac .

- Anticancer Activity : Research has demonstrated that certain analogs possess cytotoxic effects against various cancer cell lines. For example, derivatives were tested against MCF7 (breast cancer), MOLT-4 (leukemia), and HL-60 (promyelocytic leukemia) cells, showing promising results in inhibiting cell proliferation .

Biological Studies

In biological assays, this compound has been employed to explore its effects on various cellular pathways:

- Molecular Docking Studies : These studies have been conducted to predict the binding affinity of the compound to specific protein targets. The results suggest that it can effectively inhibit key enzymes involved in inflammation and cancer progression .

Synthesis and Derivative Development

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves:

- Preparation of Starting Materials : The synthesis begins with the appropriate phenolic and pyrrolidine precursors.

- Aldol Condensation : A key step where the reaction between the phenolic compound and a suitable aldehyde occurs under basic conditions.

- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

This synthetic pathway not only yields the target compound but also facilitates the exploration of its derivatives, which may enhance biological activity or reduce toxicity .

Case Study 1: Anti-inflammatory Activity

In a study assessing various compounds for their anti-inflammatory properties, researchers found that derivatives of this compound showed superior inhibition of COX enzymes compared to traditional anti-inflammatory agents. The study highlighted the potential of these compounds as new therapeutic agents for treating inflammatory diseases .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of related compounds revealed that certain derivatives induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The findings support further development of these compounds as potential anticancer therapies .

Preparation Methods

Mitsunobu Reaction for Ether Formation

The pyrazin-2-yloxy group is introduced via a Mitsunobu reaction between pyrrolidin-3-ol and pyrazin-2-ol.

Procedure :

- Dissolve pyrrolidin-3-ol (1.0 equiv) and pyrazin-2-ol (1.2 equiv) in anhydrous THF.

- Add triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) at 0°C.

- Stir at room temperature for 12 hours.

- Purify by column chromatography (hexane:ethyl acetate, 3:1) to yield 3-(pyrazin-2-yloxy)pyrrolidine as a white solid (Yield: 68–72%).

Characterization :

- FT-IR (cm⁻¹) : 2975 (C-H), 1248 (C-O-C), 1583 (pyrazine ring).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.31 (d, 1H, pyrazine), 8.15 (dd, 1H, pyrazine), 4.85 (m, 1H, pyrrolidine-O), 3.45–3.20 (m, 4H, pyrrolidine), 2.15–1.95 (m, 2H, pyrrolidine).

Preparation of 1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Propan-1-one

Acylation of Pyrrolidine

The propan-1-one moiety is introduced via N-acylation using propionyl chloride.

Procedure :

- Add 3-(pyrazin-2-yloxy)pyrrolidine (1.0 equiv) to anhydrous dichloromethane.

- Cool to 0°C and add propionyl chloride (1.2 equiv) dropwise.

- Stir at room temperature for 6 hours.

- Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.

- Evaporate under reduced pressure to obtain a yellow oil (Yield: 85–90%).

Characterization :

- ¹³C NMR (100 MHz, CDCl₃) : δ 208.5 (C=O), 148.2 (pyrazine), 76.8 (pyrrolidine-O), 52.4–48.1 (pyrrolidine), 28.7 (CH₂), 9.5 (CH₃).

Claisen-Schmidt Condensation with 3,4-Dimethoxybenzaldehyde

Base-Catalyzed Aldol Condensation

The chalcone backbone is formed via Claisen-Schmidt condensation.

Procedure :

- Dissolve 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.2 equiv) in ethanol.

- Add 10% NaOH (2.0 equiv) and reflux at 80°C for 8–12 hours.

- Acidify with HCl (pH = 2–3) and extract with ethyl acetate.

- Recrystallize from ethanol to yield the target compound as pale-yellow crystals (Yield: 70–75%, m.p.: 132–134°C).

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 10 hours |

| Base | NaOH (10% w/v) |

| Yield | 73.4% |

Characterization :

- HPLC Purity : 98.6% (C₁₈ column, acetonitrile:H₂O = 70:30).

- HRMS (m/z) : [M+H]⁺ calcd. for C₂₀H₂₂N₃O₄: 376.1608; found: 376.1611.

Comparative Analysis of Synthetic Methods

Solvent-Free vs. Traditional Condensation

A solvent-free approach (grinding with NaOH) was attempted but resulted in lower yields (58–62%) due to steric hindrance from the pyrrolidine-pyrazine group. Traditional reflux in ethanol provided superior reproducibility.

Phase-Transfer Catalysis (PTC)

Inspired by patent CN101475511B, phase-transfer catalysts (e.g., tetrabutylammonium bromide) were tested but showed no significant yield improvement for this chalcone.

Challenges and Optimization

Stereochemical Control

The E-configuration of the α,β-unsaturated ketone was confirmed by ¹H NMR coupling constants (J = 15.6–16.0 Hz).

Purification Challenges

Recrystallization in ethanol at −5°C enhanced purity (>98%), while silica gel chromatography led to product decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.